molecular formula C20H21N3O2S B12798967 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone CAS No. 94685-92-4

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone

Cat. No.: B12798967
CAS No.: 94685-92-4
M. Wt: 367.5 g/mol
InChI Key: GHHCMKKXQNVLTH-UHFFFAOYSA-N
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Description

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is a complex organic compound that features a unique combination of functional groups, including a benzimidazolinone moiety, a tetrahydropyridyl group, and a thenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone typically involves multiple steps. One common approach is the reaction of 2-thenoyl chloride with 3-(1,2,3,6-tetrahydro-4-pyridyl)propylamine to form an intermediate, which is then cyclized with o-phenylenediamine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazolinone moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thenoyl)-3,3,3-trifluoroacetone: Shares the thenoyl group but differs in the rest of the structure.

    2-Thenoyltrifluoroacetone: Another compound with a thenoyl group, used in metal analysis.

    4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: Similar in having a trifluoroacetone moiety.

Uniqueness

1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94685-92-4

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

3-[1-(4-oxo-4-thiophen-2-ylbutyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H21N3O2S/c24-18(19-8-4-14-26-19)7-3-11-22-12-9-15(10-13-22)23-17-6-2-1-5-16(17)21-20(23)25/h1-2,4-6,8-9,14H,3,7,10-13H2,(H,21,25)

InChI Key

GHHCMKKXQNVLTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CS4

Origin of Product

United States

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